molecular formula C20H34O5 B1212057 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Cat. No. B1212057
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-DODZYUBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a prostanoid.

Scientific Research Applications

Synthesis Methods and Applications

  • Lipase-Catalyzed Optical Resolution : The synthesis of related compounds such as 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, has been achieved through lipase-catalyzed optical resolution. This method showcases an effective strategy for producing enantiomerically pure compounds (Shioji et al., 2001).

  • Stereoselective Synthesis : In the context of creating enantiomerically pure compounds, stereoselective synthesis techniques have been developed. These include the synthesis of various bicyclic and tricyclic structures, which are critical for creating complex organic molecules (Gerber & Vogel, 2001).

  • Biotechnological Production : Microbiologically produced carboxylic acids, including oxo- and hydroxy-carboxylic acids, are highlighted for their use as building blocks in organic synthesis. Biotechnological methods offer "green" and stereoselective approaches for producing these compounds, which are valuable in various synthetic applications (Aurich et al., 2012).

  • Chiral Building Blocks : Research into producing chiral intermediates, like those in the tricarboxylic acid cycle, emphasizes their importance as building blocks in total synthesis and pharmaceutical research. This underscores the role of similar compounds in the development of new drugs and synthetic methods (Aurich et al., 2012).

properties

Product Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-DODZYUBVSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 3
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 4
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 5
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Reactant of Route 6
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

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